molecular formula C13H11N5O3 B2936661 3-((1-(Isoxazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034396-90-0

3-((1-(Isoxazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2936661
CAS No.: 2034396-90-0
M. Wt: 285.263
InChI Key: WLORZMCRTJOKDN-UHFFFAOYSA-N
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Description

3-((1-(Isoxazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine-2-carbonitrile core linked to an isoxazole-5-carbonyl-substituted pyrrolidin-3-yl-oxy moiety.

Properties

IUPAC Name

3-[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O3/c14-7-10-12(16-5-4-15-10)20-9-2-6-18(8-9)13(19)11-1-3-17-21-11/h1,3-5,9H,2,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLORZMCRTJOKDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((1-(Isoxazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the isoxazole-5-carbonyl chloride. This intermediate can be reacted with pyrrolidin-3-ol under controlled conditions to form the corresponding carbamate, which is then further reacted with pyrazine-2-carbonitrile to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help in achieving higher yields and reducing by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Formation of reduced analogs.

  • Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic structures.

Medicine: The compound may be explored for its pharmacological properties, including its potential use as a therapeutic agent in treating various diseases.

Industry: It can be used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 3-((1-(Isoxazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile exerts its effects involves interactions with specific molecular targets. The isoxazole and pyrazine moieties may interact with enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s pyrazine-2-carbonitrile core is shared with several analogs, but its substituents distinguish it:

Table 1: Key Structural and Functional Comparisons
Compound Name/Structure Core Structure Key Substituents Biological Activity/Use Synthetic Method Source
3-((1-(Isoxazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile Pyrazine-2-carbonitrile Isoxazole-5-carbonyl-pyrrolidin-3-yl-oxy Not explicitly stated Likely multi-step coupling N/A
5-{[5-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}pyrazine-2-carbonitrile (57b) Pyrazine-2-carbonitrile 5-Methyl-4-nitro-3-(trifluoromethyl)pyrazole GLUT1 inhibition (IC₅₀ = 0.5 µM) Substitution from precursors
Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) Pyrazole-3-carbonitrile Aryl, sulfinyl, trifluoromethyl Pesticide (insecticide) Multi-step halogenation/oxidation
3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile Pyrazole-4-carbonitrile Piperidin-1-yl, oxo group Structural analysis only Hydrazine-mediated cyclization
5-((cis)-3-(6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)pyrazine-2-carbonitrile Pyrazine-2-carbonitrile Imidazo-pyrrolo-pyrazinyl, methylpiperidin Patent (undisclosed use) Not specified

Substituent Effects on Activity and Selectivity

  • Pyrazine vs. The carbonitrile group may act as a hydrogen bond acceptor or dipole contributor .
  • Isoxazole-Pyrrolidine vs. The pyrrolidin-3-yl-oxy linker may improve solubility compared to piperidine derivatives () .

Biological Activity

3-((1-(Isoxazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, identified by its CAS number 2034396-90-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H11N5O3C_{13}H_{11}N_{5}O_{3}, with a molecular weight of 285.26 g/mol. The compound features a pyrazine core linked to an isoxazole and a pyrrolidine moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₁N₅O₃
Molecular Weight285.26 g/mol
CAS Number2034396-90-0

Antitumor Activity

Recent studies have indicated that pyrazine derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. In a study involving breast cancer cell lines MCF-7 and MDA-MB-231, pyrazole derivatives demonstrated cytotoxic effects, suggesting that the incorporation of isoxazole and pyrrolidine could enhance their antitumor activity through synergistic mechanisms with established chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds exhibiting structural similarities to this compound have been shown to inhibit key inflammatory mediators such as TNFα and IL-6 in various in vitro assays. For example, derivatives with similar scaffolds have reported IC50 values in the low micromolar range against inflammatory cytokines, indicating promising anti-inflammatory properties .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural components:

  • Isoxazole Moiety : Contributes to the compound's ability to interact with biological targets effectively.
  • Pyrrolidine Ring : Enhances solubility and bioavailability, crucial for therapeutic applications.
  • Pyrazine Core : Provides a platform for further modifications that can improve potency and selectivity.

Research indicates that modifications in these regions can lead to enhanced biological profiles, making them suitable candidates for further development as therapeutic agents .

Case Study 1: Antitumor Efficacy

In a recent investigation, a series of pyrazole derivatives were synthesized and tested against breast cancer cell lines. Among these, compounds with the isoxazole-pyrrolidine linkage exhibited significantly higher cytotoxicity compared to their counterparts lacking this feature. The study concluded that the structural integrity provided by the isoxazole moiety was pivotal in enhancing the antitumor activity of the derivatives .

Case Study 2: Anti-inflammatory Activity

Another study focused on evaluating the anti-inflammatory effects of pyrazole derivatives in models of acute inflammation. Compounds similar to this compound demonstrated potent inhibition of pro-inflammatory cytokines in cellular assays, with one derivative achieving an IC50 value of 0.013 μM against human IKK-2 . This highlights the therapeutic potential of such compounds in treating inflammatory diseases.

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